molecular formula C14H19BO4 B1493863 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1150561-67-3

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1493863
CAS No.: 1150561-67-3
M. Wt: 262.11 g/mol
InChI Key: APCJOQSPNRWPJM-UHFFFAOYSA-N
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Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative with a molecular formula of C15H21BO4. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available benzoic acid derivatives

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryls.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding carboxylic acid derivatives and reduction to form the corresponding alcohols.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Solvents: Organic solvents such as toluene or DMF are often used.

  • Temperature and Pressure: Reactions are typically conducted at elevated temperatures and pressures to drive the reaction to completion.

Major Products Formed:

  • Biaryls: Formed through cross-coupling reactions.

  • Carboxylic Acids and Alcohols: Resulting from oxidation and reduction reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryls through cross-coupling reactions. Biology: It is used in the study of enzyme inhibitors and in the development of new pharmaceuticals. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but often involve interactions with enzymes or other biomolecules.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the methyl group.

  • Benzeneboronic Acid: Another boronic acid derivative with a different substituent pattern.

  • Pinacolboronic Acid: A commonly used boronic acid derivative in cross-coupling reactions.

Uniqueness: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications in organic synthesis and other fields.

Properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCJOQSPNRWPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675095
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-67-3
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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